molecular formula C19H27NOS B11599598 8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11599598
M. Wt: 317.5 g/mol
InChI Key: UFTKKYORUVESDT-UHFFFAOYSA-N
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Description

8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a tert-butyl group, a methylphenyl group, and a thia-azaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butylamine with a suitable ketone, followed by cyclization with a sulfur-containing reagent, can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its combination of a thia-azaspirodecane core with tert-butyl and methylphenyl groups.

Properties

Molecular Formula

C19H27NOS

Molecular Weight

317.5 g/mol

IUPAC Name

8-tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C19H27NOS/c1-14-6-5-7-16(12-14)20-17(21)13-22-19(20)10-8-15(9-11-19)18(2,3)4/h5-7,12,15H,8-11,13H2,1-4H3

InChI Key

UFTKKYORUVESDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C

Origin of Product

United States

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